

Delamanid-D4: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Delamanid-D4**, a deuterated analog of the anti-tuberculosis agent Delamanid. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Delamanid.

Introduction

Delamanid is a potent therapeutic agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It belongs to the nitro-dihydro-imidazooxazole class of compounds and functions as a prodrug, inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[1] **Delamanid-D4**, the deuterium-labeled version of Delamanid, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in various biological matrices.[2][3]

Chemical Properties of Delamanid-D4

The fundamental chemical properties of **Delamanid-D4** are summarized in the table below, providing a foundational reference for its use in experimental settings.



Property	Value	
Chemical Name	(2R)-2-methyl-6-nitro-2-[[2,3,5,6-tetradeuterio-4- [4-[4-(trifluoromethoxy)phenoxy]piperidin-1- yl]phenoxy]methyl]-3H-imidazo[2,1-b][4] [5]oxazole	
Synonyms	OPC-67683-d4	
Molecular Formula	C25H21D4F3N4O6	
Molecular Weight	538.51 g/mol	
CAS Number	2747917-54-8	
Appearance	White solid	
Solubility	DMF: ≥ 25 mg/mL (46.42 mM); DMSO: ≥ 20 mg/mL (37.14 mM)	

Stability and Storage

The stability of **Delamanid-D4** is a critical factor for its application as an internal standard. The following table outlines the recommended storage conditions to maintain its integrity.

Condition	Matrix/Form	Duration
-80°C	Stock Solution	6 months
-20°C	Stock Solution	1 month
-20°C	In Plasma	Stable for 9 weeks and after 3 freeze-thaw cycles
4°C	In Processed Samples	24 hours
Powder	-20°C	3 years
Powder	4°C	2 years

Bioactivation and Metabolic Pathways

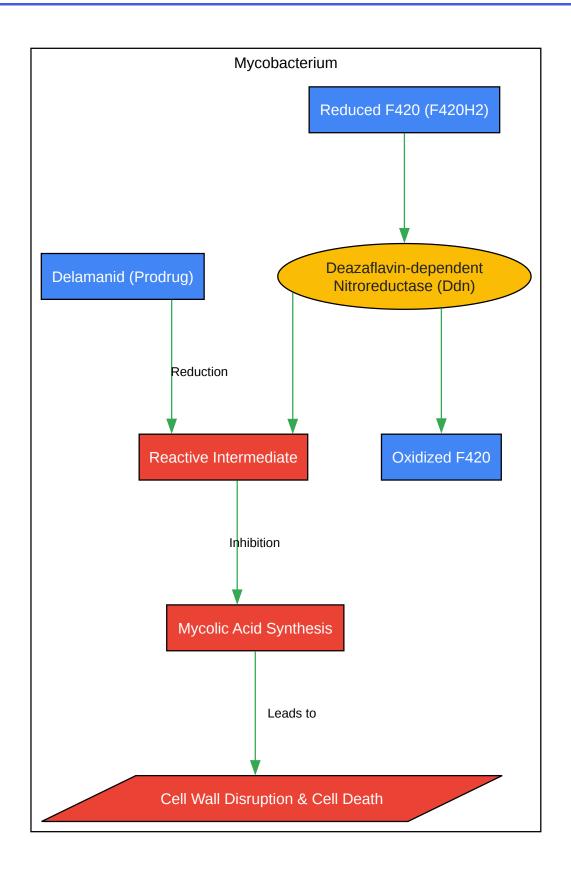


Delamanid is a prodrug that requires activation within the mycobacterium to exert its therapeutic effect. In humans, it undergoes extensive metabolism.

Mycobacterial Bioactivation Pathway

Delamanid is activated by the mycobacterial F420 coenzyme system. The deazaflavin-dependent nitroreductase (Ddn) is responsible for the bioactivation of Delamanid.[4] This process is crucial for the drug's antimycobacterial activity.





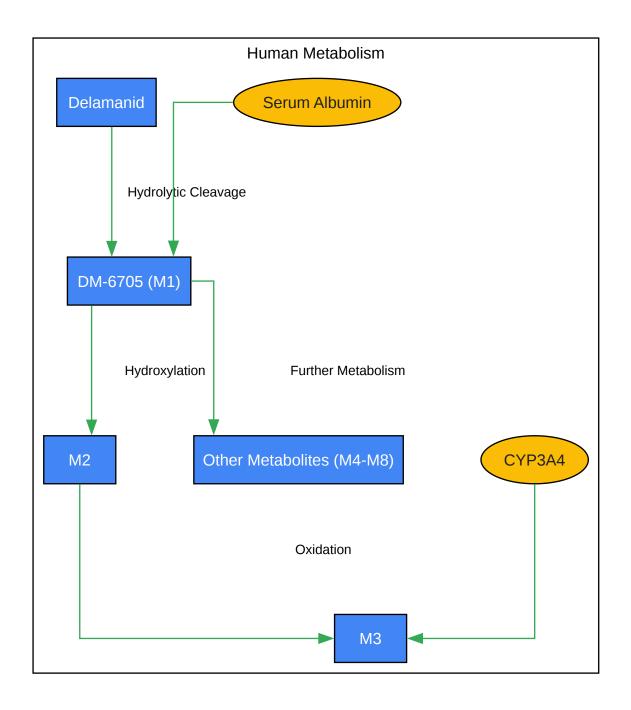
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Caption: Mycobacterial bioactivation pathway of Delamanid.



Human Metabolic Pathway

In humans, Delamanid is primarily metabolized by serum albumin, followed by cytochrome P450 enzymes, particularly CYP3A4.[1][6] The initial step is the cleavage of the 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole moiety to form the major metabolite, DM-6705.[7]



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Caption: Human metabolic pathway of Delamanid.



Experimental Protocols

Accurate quantification and stability assessment of Delamanid and **Delamanid-D4** are paramount. Below are summaries of established analytical methodologies.

Quantification in Biological Matrices by LC-MS/MS

This protocol is for the determination of Delamanid in plasma, using **Delamanid-D4** as an internal standard.[8][9]

Workflow:



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Caption: Workflow for Delamanid quantification by LC-MS/MS.

Detailed Steps:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - Spike a known concentration of **Delamanid-D4** internal standard solution into the plasma sample.
 - Precipitate proteins by adding a solvent such as acetonitrile.
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Conditions:



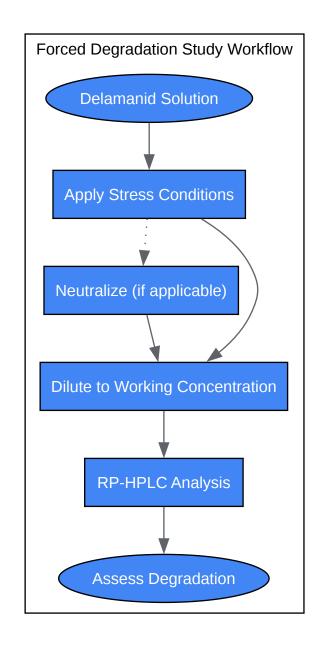
- Chromatographic Separation: Utilize a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid) is typically employed.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Monitor specific precursor-to-product ion transitions for both Delamanid and **Delamanid-D4**.

Stability-Indicating HPLC Method (Forced Degradation Study)

This method is designed to assess the stability of Delamanid under various stress conditions and to separate the parent drug from its degradation products.[3][10][11]

Workflow:





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Caption: Workflow for a forced degradation study of Delamanid.

Forced Degradation Conditions:

- Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat.[3]
- Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat.[3]
- Oxidative Degradation: Expose the drug solution to hydrogen peroxide (e.g., 3% H₂O₂).[3]



• Thermal Degradation: Heat the drug solution at a high temperature (e.g., 105°C).[12]

HPLC Conditions:

- Column: A reversed-phase C18 column is typically used.[10]
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[10]
- Detection: UV detection at a wavelength where Delamanid shows significant absorbance (e.g., 254 nm).[10]

Conclusion

Delamanid-D4 is an indispensable tool for the robust and accurate bioanalysis of Delamanid. A thorough understanding of its chemical properties, stability, and the analytical methods for its use is essential for researchers in the field of tuberculosis drug development. The information and protocols provided in this guide are intended to support the design and execution of scientifically sound studies.

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